N-tert-butyl-2-(1H-indol-3-yl)-2-oxoacetamide
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Description
N-tert-butyl-2-(1H-indol-3-yl)-2-oxoacetamide, also known as NBQX, is a potent and selective antagonist of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that are widely distributed throughout the central nervous system and play a critical role in synaptic transmission and plasticity. NBQX has been extensively studied for its potential applications in neuroscience research, particularly in the study of excitatory synaptic transmission and plasticity.
Scientific Research Applications
Enantiospecific Photoreactions
Alpha-oxoamides with tert-butyl substitution exhibit stable axial chirality. They undergo enantiospecific photochemical reactions, yielding beta-lactams with high enantioselectivity. This process is temperature-dependent and relevant for synthesizing chiral compounds (Ayitou et al., 2009).
Intramolecular Cyclopropanation
N-tert-butyl-N-allylic and N-homoallylic diazoacetamides undergo intramolecular cyclopropanation catalyzed by dirhodium(II) complexes. This method yields products with significant enantiomeric excess, useful in asymmetric synthesis (Doyle et al., 1994).
Recyclization in Chemical Synthesis
The recyclization of specific N-substituted compounds leads to the formation of indoles with diverse functional groups. This process is important for synthesizing indoles with multiple keto groups, relevant in organic chemistry (Butin et al., 2008).
Antihypertensive Applications
Compounds containing tert-butyl and indole moieties have been studied for antihypertensive activity. They exhibit beta-adrenergic receptor antagonist action and vasodilating activity, making them potential candidates for hypertension treatment (Kreighbaum et al., 1980).
Synthesis of Bifuranyl Compounds
Reactions involving tert-butyl isocyanide lead to the formation of bifuranyl compounds. These synthetic pathways are essential for creating complex organic molecules with potential applications in medicinal chemistry (Yavari et al., 2004).
Histamine Receptor Ligands
2-Aminopyrimidines with tert-butyl substituents have been synthesized as ligands for the histamine H4 receptor. These compounds exhibit potential anti-inflammatory and antinociceptive activities, indicating their relevance in pain and inflammation management (Altenbach et al., 2008).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines serve as intermediates in the asymmetric synthesis of amines. They are crucial for producing a wide range of enantioenriched amines, important in pharmaceutical synthesis (Ellman et al., 2002).
Application in Organic Synthesis
N-tert-Butyl compounds are used in organic synthesis, such as in the carbonylation of ethyl diazoacetate. This process is essential for synthesizing complex organic molecules with potential pharmaceutical applications (Fördös et al., 2009).
Polymerization Initiators
Certain N-tert-butyl compounds serve as initiators for the ring-opening polymerization of L-lactide. This application is significant in polymer chemistry for producing polylactide polymers (Ray et al., 2006).
Hydrogen Bonding Studies
FTIR spectroscopic studies of N-tert-butylacetamide provide insights into hydrogen bonding and solvent-induced frequency shifts. This research is relevant in understanding intermolecular interactions in solutions (Jovic et al., 2013).
properties
IUPAC Name |
N-tert-butyl-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)16-13(18)12(17)10-8-15-11-7-5-4-6-9(10)11/h4-8,15H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRIXCIVVJNFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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